molecular formula C12H14O2 B2657594 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid CAS No. 1367026-91-2

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid

Cat. No.: B2657594
CAS No.: 1367026-91-2
M. Wt: 190.242
InChI Key: PEGRAPNVBPZBKU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid is an organic compound with a unique structure that includes a dihydroindene core substituted with two methyl groups at the 3-position and a carboxylic acid group at the 2-position

Scientific Research Applications

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-Dimethyl-1,2-dihydroindene.

    Oxidation: The dihydroindene is then subjected to oxidation to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)9-6-4-3-5-8(9)7-10(12)11(13)14/h3-6,10H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRAPNVBPZBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=CC=CC=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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